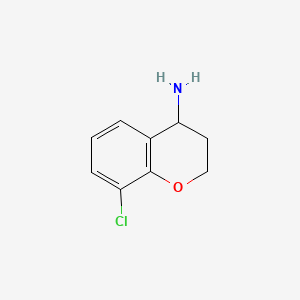
2-Acétamidoéthylcarbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 2-acetamidoethylcarbamate is a chemical compound with the molecular formula C9H18N2O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-acetamidoethylcarbamate consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 202.25 .
Applications De Recherche Scientifique
Études de biodégradation
2-Acétamidoéthylcarbamate de tert-butyle: peut être utilisé dans des études de biodégradation pour comprendre ses produits de dégradation et son impact environnemental. Des recherches indiquent que les composés contenant un groupe tert-butyle peuvent être résistants à l'attaque enzymatique en conditions anoxiques . Cette résistance en fait un candidat pour l'étude des voies de biodégradation anaérobie et du potentiel d'accumulation dans l'environnement.
Recherche médicale
En recherche médicale, le groupe tert-butyle est important en raison de son modèle de réactivité unique. Il est utilisé dans des transformations chimiques pertinentes pour les voies biosynthétiques et les processus de biodégradation . La stabilité et la réactivité du composé en font un outil précieux pour la synthèse de produits pharmaceutiques et l'étude de leur métabolisme.
Agriculture
This compound: pourrait être exploré comme groupe protecteur pour les acides aminés en chimie agricole. Sa stabilité face à divers nucléophiles et agents réducteurs le rend approprié pour la protection des fonctionnalités d'acide carboxylique lors de la synthèse d'agrochimiques .
Applications industrielles
La stabilité du groupe tert-butyle est également avantageuse dans les applications industrielles. Il est utilisé comme solvant, dénaturant de l'éthanol et ingrédient des décapants de peinture . Les propriétés du composé pourraient être exploitées dans le développement de nouveaux solvants et additifs industriels qui nécessitent une stabilité et une réactivité élevées.
Applications environnementales
Ce composé pourrait être impliqué dans des études de contamination des eaux souterraines, en particulier dans les régions où des oxygénates éthérés comme l'ETBE sont utilisés comme additifs à l'essence. Comprendre sa transformation et son potentiel en tant que contaminant est crucial pour développer des protocoles stricts de traitement des eaux .
Biotechnologie
En biotechnologie, This compound pourrait être utilisé dans le développement de processus biocatalytiques en raison de la réactivité unique du groupe tert-butyle. Il pourrait jouer un rôle dans les réactions catalysées par des enzymes où l'encombrement stérique est un facteur .
Science des matériaux
La stabilité thermique et les comportements de décomposition des composés contenant des groupes tert-butyle présentent un intérêt pour la science des matériaux. Ils sont couramment utilisés comme initiateurs de polymérisation en raison de leur capacité à résister à des températures élevées sans se décomposer .
Synthèse de molécules complexes
Enfin, le rôle du composé dans la synthèse de molécules complexes ne peut être ignoré. Il sert d'intermédiaire dans la création de composés médicinaux complexes, soulignant son importance en chimie synthétique.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-acetamidoethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Tert-butyl 2-acetamidoethylcarbamate inhibits acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in studying the effects of acetylcholine on various physiological processes .
Cellular Effects
Tert-butyl 2-acetamidoethylcarbamate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, tert-butyl 2-acetamidoethylcarbamate can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of tert-butyl 2-acetamidoethylcarbamate involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, tert-butyl 2-acetamidoethylcarbamate can activate or inhibit other enzymes, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-acetamidoethylcarbamate change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to tert-butyl 2-acetamidoethylcarbamate can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl 2-acetamidoethylcarbamate vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors .
Metabolic Pathways
Tert-butyl 2-acetamidoethylcarbamate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, tert-butyl 2-acetamidoethylcarbamate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, tert-butyl 2-acetamidoethylcarbamate can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of tert-butyl 2-acetamidoethylcarbamate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, tert-butyl 2-acetamidoethylcarbamate can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Propriétés
IUPAC Name |
tert-butyl N-(2-acetamidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKFKYLFJVYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578782 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207129-09-7 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

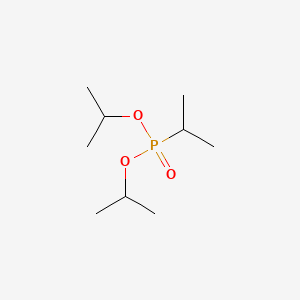
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
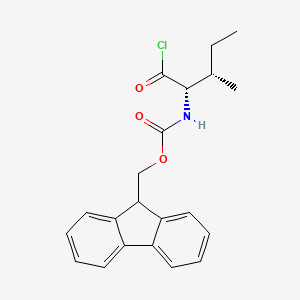
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

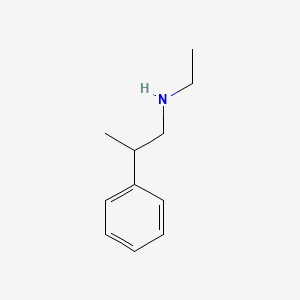
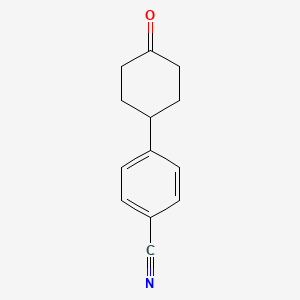
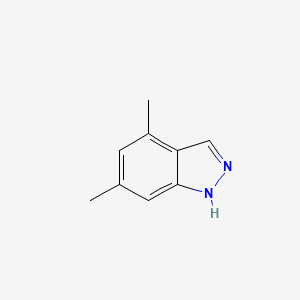
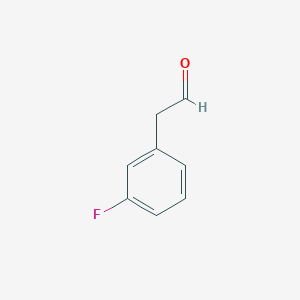
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
